molecular formula C13H20O7S B1591109 Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside CAS No. 84635-54-1

Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside

Cat. No.: B1591109
CAS No.: 84635-54-1
M. Wt: 320.36 g/mol
InChI Key: JOLBZRHXWOHZNS-MCNNAKBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside: is a synthetic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features and reactivity, making it a valuable tool in various experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside typically involves the acetylation of the corresponding fucopyranoside derivative. The reaction conditions include the use of acetic anhydride and a suitable catalyst, such as pyridine, under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is utilized in the study of glycoproteins and glycolipids, as well as in the investigation of carbohydrate-protein interactions.

Industry: In industry, this compound is used in the production of various biochemicals and as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism by which Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biological processes.

Comparison with Similar Compounds

  • Methyl 2,3,4-tri-O-acetyl-1-thio-alpha-L-fucopyranoside

  • Methyl 2,3,4-tri-O-acetyl-1-thio-beta-D-fucopyranoside

  • Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-galactopyranoside

Uniqueness: Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is unique in its specific stereochemistry and functional groups, which contribute to its distinct reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and applications make it a valuable compound for various experimental and practical purposes.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3/t6-,10+,11+,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLBZRHXWOHZNS-MCNNAKBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556353
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84635-54-1
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.